molecular formula C7H10BrF2NO B14881880 4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one

4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one

Cat. No.: B14881880
M. Wt: 242.06 g/mol
InChI Key: PKSNTBXDHKIBDP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromomethyl group, an ethyl group, and two fluorine atoms attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 1-ethyl-3,3-difluoropyrrolidin-2-one, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carbonyl-containing compound .

Scientific Research Applications

4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atoms contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 1-Bromo-4-fluorobenzene
  • 4-Bromofluorobenzene

Uniqueness

4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is unique due to the combination of its bromomethyl and difluoropyrrolidinone moieties. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H10BrF2NO

Molecular Weight

242.06 g/mol

IUPAC Name

4-(bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one

InChI

InChI=1S/C7H10BrF2NO/c1-2-11-4-5(3-8)7(9,10)6(11)12/h5H,2-4H2,1H3

InChI Key

PKSNTBXDHKIBDP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)(F)F)CBr

Origin of Product

United States

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